molecular formula C25H27NO6 B11636296 methyl (4Z)-2-methyl-1-(4-methylbenzyl)-5-oxo-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate CAS No. 1164555-68-3

methyl (4Z)-2-methyl-1-(4-methylbenzyl)-5-oxo-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B11636296
CAS No.: 1164555-68-3
M. Wt: 437.5 g/mol
InChI Key: VPIIJRBMSUGAMM-ODLFYWEKSA-N
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Description

This compound belongs to the class of N-substituted pyrrole derivatives, characterized by a bicyclic framework with a 3,4,5-trimethoxybenzylidene substituent at position 4 and a 4-methylbenzyl group at position 1. The Z-configuration of the benzylidene double bond is critical for its stereoelectronic properties. Its synthesis typically involves multi-step reactions, including condensation, alkylation, and esterification steps, using reagents such as NaBH₄, acetyl chloride, and (COCl)₂ in solvents like tetrahydrofuran (THF) or dichloromethane (DCM) . The compound’s structure is confirmed via ¹H-NMR spectroscopy and X-ray crystallography, with refinement performed using SHELXL .

Properties

CAS No.

1164555-68-3

Molecular Formula

C25H27NO6

Molecular Weight

437.5 g/mol

IUPAC Name

methyl (4Z)-2-methyl-1-[(4-methylphenyl)methyl]-5-oxo-4-[(3,4,5-trimethoxyphenyl)methylidene]pyrrole-3-carboxylate

InChI

InChI=1S/C25H27NO6/c1-15-7-9-17(10-8-15)14-26-16(2)22(25(28)32-6)19(24(26)27)11-18-12-20(29-3)23(31-5)21(13-18)30-4/h7-13H,14H2,1-6H3/b19-11-

InChI Key

VPIIJRBMSUGAMM-ODLFYWEKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2C(=C(/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/C2=O)C(=O)OC)C

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=C(C(=CC3=CC(=C(C(=C3)OC)OC)OC)C2=O)C(=O)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4Z)-2-methyl-1-(4-methylbenzyl)-5-oxo-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3,4,5-trimethoxybenzaldehyde with a suitable amine, followed by cyclization and esterification reactions. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as neutral alumina under microwave irradiation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl (4Z)-2-methyl-1-(4-methylbenzyl)-5-oxo-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

Methyl (4Z)-2-methyl-1-(4-methylbenzyl)-5-oxo-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.

    Medicine: Research into its medicinal properties includes exploring its potential as an anti-cancer or anti-inflammatory agent.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of methyl (4Z)-2-methyl-1-(4-methylbenzyl)-5-oxo-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogues

Compound Name Substituent at Position 4 Molecular Formula Molar Mass (g/mol) Key Features
Methyl (4Z)-2-methyl-1-(4-methylbenzyl)-5-oxo-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate 3,4,5-Trimethoxybenzylidene C₂₈H₂₉NO₆ 475.53 High polarity due to three methoxy groups; potential for hydrogen bonding .
Ethyl (4Z)-4-(4-isopropylbenzylidene)-1-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate 4-Isopropylbenzylidene C₂₅H₂₇NO₄ 417.49 Lipophilic isopropyl group enhances membrane permeability .
Methyl (4Z)-4-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-2-methyl-1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate 2,5-Dimethyl-1-phenylpyrrole substituent C₂₈H₂₈N₂O₃ 440.53 Extended aromatic system; potential fluorescence properties .
Ethyl (4Z)-4-{[(4-methoxyphenyl)amino]methylidene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate 4-Methoxyphenylaminomethylene C₁₆H₁₈N₂O₄ 302.33 Amino group enables nucleophilic interactions; lower molecular weight .

Crystallographic and Physicochemical Properties

  • Trimethoxy derivative (Main compound): The 3,4,5-trimethoxybenzylidene group facilitates dense hydrogen-bonding networks, as observed in analogous structures, leading to high melting points (~200–220°C) and crystalline stability. SHELXL refinement reveals anisotropic displacement parameters consistent with rigid aromatic systems .
  • Isopropyl derivative (Entry 2): The bulky isopropyl group disrupts crystallinity, resulting in lower melting points (~160–170°C) and oil-like consistency in some analogs .
  • Aminomethylene derivative (Entry 4): The amino group participates in N–H···O hydrogen bonds, forming dimeric motifs in the crystal lattice, as per graph-set analysis (e.g., R₂²(8) patterns) .

Research Findings and Discussion

  • Synthetic Challenges: The trimethoxy derivative requires stringent anhydrous conditions during benzylidene formation to avoid hydrolysis of methoxy groups .
  • Structure-Activity Relationships (SAR):
    • Electron-rich substituents (e.g., methoxy groups) enhance binding to aromatic receptors but reduce solubility in aqueous media.
    • Steric bulk (e.g., isopropyl) improves pharmacokinetic profiles but may hinder target engagement.
  • Crystallographic Insights: ORTEP-3 visualizations reveal that the Z-configuration of the benzylidene group is conserved across analogs, stabilizing the dihedral angle between the pyrrole and aryl rings (~15–25°) .

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